molecular formula C24H25FN4O4 B13867004 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

Cat. No.: B13867004
M. Wt: 452.5 g/mol
InChI Key: NCJFUUADTPIEIB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, which can lead to modifications in the functional groups of the compound.

Scientific Research Applications

4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves the inhibition of RET kinase activity. By binding to the ATP-binding site of the RET kinase, it prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells with RET mutations .

Comparison with Similar Compounds

4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is unique due to its high selectivity for RET kinase. Similar compounds include:

These comparisons highlight the specificity and effectiveness of this compound in targeting RET mutations.

Properties

Molecular Formula

C24H25FN4O4

Molecular Weight

452.5 g/mol

IUPAC Name

4-[[4-fluoro-3-[4-(4-hydroxybutanoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H25FN4O4/c25-20-8-7-16(15-21-17-4-1-2-5-18(17)23(32)27-26-21)14-19(20)24(33)29-11-9-28(10-12-29)22(31)6-3-13-30/h1-2,4-5,7-8,14,30H,3,6,9-13,15H2,(H,27,32)

InChI Key

NCJFUUADTPIEIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCO)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Origin of Product

United States

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